2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride 2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride
Brand Name: Vulcanchem
CAS No.: 1049783-68-7
VCID: VC7817998
InChI: InChI=1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H
SMILES: C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl
Molecular Formula: C15H15Cl2N3
Molecular Weight: 308.2 g/mol

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride

CAS No.: 1049783-68-7

Cat. No.: VC7817998

Molecular Formula: C15H15Cl2N3

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride - 1049783-68-7

Specification

CAS No. 1049783-68-7
Molecular Formula C15H15Cl2N3
Molecular Weight 308.2 g/mol
IUPAC Name 2-(7-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H14ClN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H
Standard InChI Key NPFVIQPUAGVCNI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl
Canonical SMILES C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine hydrochloride, with a molecular formula of C₁₅H₁₅Cl₂N₃ and a molecular weight of 308.21 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1049787-82-7
PubChem CID2771697
SMILESC1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl
InChI KeyGPUCTLRRCHXKDT-UHFFFAOYSA-N

The structure comprises an indole core substituted with a chlorine atom at position 7, a pyridine ring at position 2, and an ethylamine side chain at position 3, protonated as a hydrochloride salt .

Physicochemical Properties

Limited solubility data are available, but its hydrochloride salt form suggests moderate water solubility. Spectral characterization (e.g., NMR, IR) remains unreported in public databases, though its synthetic intermediates and analogs are well-documented .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves multi-step reactions:

  • Indole Formation: Cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic conditions.

  • Pyridine Coupling: Suzuki-Miyaura cross-coupling to introduce the pyridin-2-yl group at position 2 of the indole.

  • Ethylamine Functionalization: Alkylation or reductive amination to attach the ethylamine side chain.

  • Salt Formation: Treatment with hydrochloric acid to yield the monohydrochloride .

Continuous flow reactors and high-throughput screening optimize yield and purity, with final purification via crystallization or chromatography.

Comparative Analysis with Analogues

Structural analogs, such as 2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)-ethylamine monohydrochloride (CAS: CB3670112), differ in pyridine substitution patterns, altering electronic properties and potential receptor binding .

SupplierLocationPurityAvailability
Novasep SynthesisGermany>95%Custom synthesis
Chengdu Miracle ChemicalsChina>98%Bulk quantities
United States BiologicalUSAResearch-grade50 mg–1 g
LatgontanchemicalsDenmark>97%Gram-scale

Data sourced from supplier catalogs and chemical marketplaces .

Future Research Directions

  • Solubility and Stability Studies: Essential for formulation development.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • In Vivo Toxicology: Assessing phospholipidosis risk and organ-specific toxicity.

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